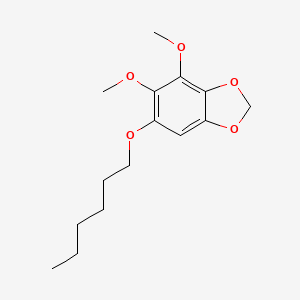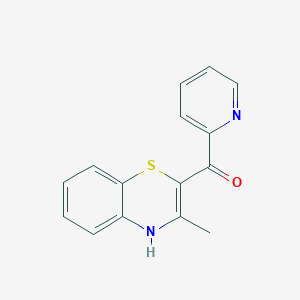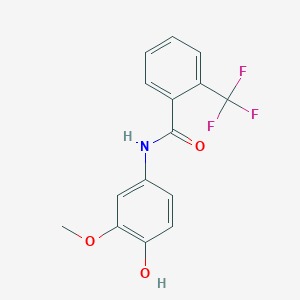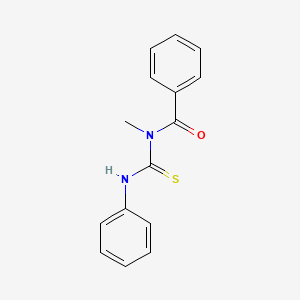![molecular formula C12H9F2NO3 B14356995 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione CAS No. 96015-83-7](/img/structure/B14356995.png)
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione core
Méthodes De Préparation
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The pyrrolidine-2,5-dione core may also play a role in the compound’s overall activity by stabilizing the interaction with the target molecules .
Comparaison Avec Des Composés Similaires
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has different reactivity and applications.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a pyrrolidine-2,5-dione core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
96015-83-7 |
|---|---|
Formule moléculaire |
C12H9F2NO3 |
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9F2NO3/c1-7-6-10(16)15(11(7)17)8-4-2-3-5-9(8)18-12(13)14/h2-5,12H,1,6H2 |
Clé InChI |
OKRIQRCOESCMPV-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(=O)N(C1=O)C2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)



![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)

